Dibunate sodium - 39315-52-1

Dibunate sodium

Catalog Number: EVT-3506719
CAS Number: 39315-52-1
Molecular Formula: C18H23NaO3S
Molecular Weight: 342.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sodium dibunate is the sodium salt of dibunic acid. It is used as a cough suppressant. It has a role as an antitussive. It is an organic sodium salt and an organosulfonate salt. It contains a dibunate.
Overview

Dibunate sodium, also known as sodium 2,6-ditert-butylnaphthalene-1-sulfonate, is a chemical compound with the molecular formula C18H24NaO3SC_{18}H_{24}NaO_3S and a molecular weight of approximately 343.4g/mol343.4\,g/mol . It is classified as a sulfonate, which is a type of salt derived from sulfonic acid. This compound is primarily used in scientific research due to its properties as a reagent in organic synthesis and as a standard in analytical chemistry .

Synthesis Analysis

Methods

Dibunate sodium is synthesized through the neutralization of dibutyl sulfonic acid with sodium hydroxide. The process typically involves dissolving dibutyl sulfonic acid in an appropriate solvent and then adding sodium hydroxide under controlled temperature and pH conditions to ensure complete conversion to the sodium salt .

Technical Details

In industrial settings, the synthesis is performed on a large scale, where continuous monitoring of reaction parameters such as temperature, pH, and concentration is crucial for achieving high yield and purity. The final product is purified through crystallization or other suitable methods .

Molecular Structure Analysis

Structure

The molecular structure of dibunate sodium features a naphthalene core with two tert-butyl groups and a sulfonate group. The InChI representation of the compound is:

\text{InChI 1S C 18}H_{24}O_{3}S.Na/c1-17(2,3)13-8-9-14-12(11-13)7-10-15(18(4,5)6)16(14)22(19,20)21;/h7-11H,1-6H_3,(H,19,20,21);}

The compound's stereochemistry can be represented by its SMILES notation:

\text{CC C C C1 CC2 C C C1 C C C C2 C C C C S O O O }].[Na^{+}]}

This structure indicates significant steric hindrance due to the bulky tert-butyl groups .

Data

  • CAS Number: 14992-59-7
  • IUPAC Name: Sodium; 2,6-ditert-butylnaphthalene-1-sulfonate
  • Molecular Weight: 343.4 g/mol .
Chemical Reactions Analysis

Reactions

Dibunate sodium can undergo several chemical reactions:

  • Oxidation: It can be oxidized to form sulfonic acid derivatives.
  • Reduction: Reduction reactions can convert dibunate sodium into corresponding alcohol derivatives.

Technical Details

Common reagents used in these reactions include potassium permanganate and hydrogen peroxide for oxidation, while lithium aluminum hydride and sodium borohydride are typical reducing agents. Substitution reactions may also occur using halogens and alkylating agents under controlled conditions .

Mechanism of Action

Dibunate sodium exhibits its effects primarily through its interaction with biological pathways. It has been studied for its potential impact on cellular processes, particularly in biochemical assays where it serves as a tool for investigating cellular signaling pathways . The specific mechanisms involve modulation of enzyme activities and interactions with cellular receptors.

Physical and Chemical Properties Analysis

Physical Properties

Dibunate sodium is typically presented as a white to off-white powder. Its solubility in water makes it suitable for various applications in solution form.

Chemical Properties

The compound exhibits stability under normal conditions but should be handled with care to avoid degradation or unwanted reactions. Its pH stability range allows it to be used effectively in biological assays without significant interference from acidity or alkalinity .

Applications

Dibunate sodium has diverse applications in scientific research:

  • Organic Synthesis: It serves as a reagent in various organic synthesis reactions.
  • Analytical Chemistry: Used as a standard in analytical methods for quantifying other compounds.
  • Biological Research: Investigated for its potential effects on cell signaling pathways and enzyme modulation .
Introduction to Dibunate Sodium: Historical Context and Research Significance

Emergence in Pharmacological Research: Antitussive Development Trajectory

Dibunate sodium emerged during the mid-20th century as part of a concerted effort to develop non-narcotic alternatives for cough suppression. This research initiative gained momentum in the 1960s when pharmaceutical scientists actively sought compounds that could inhibit the cough reflex without the addictive potential, respiratory depression, or central nervous system side effects associated with opioid antitussives like codeine. The development trajectory positioned dibunate sodium as a peripherally acting agent that effectively suppressed cough reflexes without inducing sedation, euphoria, habituation, or respiratory depression – limitations that significantly hampered the therapeutic utility of existing narcotic antitussives [1] [3].

The compound was subjected to rigorous clinical evaluation during the 1960s, with pivotal trials examining its efficacy in chronic cough conditions. A landmark 1967 clinical trial specifically investigated ethyl dibunate (a related salt form) in patients with persistent cough, marking one of the earliest systematic attempts to objectively quantify antitussive effects in clinical populations [2]. These investigations established that dibunate sodium functioned by disrupting afferent signals within the neurological reflex arc responsible for cough generation [1] [6]. Unlike centrally acting agents that depressed the medullary cough center, dibunate sodium primarily modulated peripheral sensory nerve activity in the respiratory tract, representing a novel mechanistic approach to cough suppression [3] [6].

Pharmaceutical development led to its approval and marketing under various trade names including Becantyl (United Kingdom), Becantex (continental Europe), and Linctussal [1] [7]. The World Health Organization's Anatomical Therapeutic Chemical (ATC) classification system formally categorizes dibunate sodium under code R05DB16 as a non-narcotic antitussive, distinguishing it from both opioid derivatives and other non-opioid cough suppressants through its unique sulfonated naphthalene structure [4] [7]. Ongoing research continues to explore its potential anti-inflammatory properties and possible receptor-level interactions, suggesting that its therapeutic profile may extend beyond simple reflex suppression [3] [6].

Table 1: Key Milestones in Dibunate Sodium Development Timeline

Time PeriodDevelopment MilestoneResearch Significance
Early 1960sInitial synthesis and pharmacological screeningIdentification of selective peripheral antitussive activity without narcotic side effects
1967First published clinical trial (ethyl dibunate)Objective confirmation of antitussive efficacy in chronic cough patients [2]
1970s-1980sMulti-country marketing approvals (Becantex, Becantyl, Linctussal)Establishment as therapeutic alternative to codeine in European and Asian markets
1990sWHO ATC classification (R05DB16)Formal recognition as distinct antitussive category [7]
21st CenturyMechanistic studies on anti-inflammatory propertiesExpansion of potential therapeutic applications beyond cough suppression [3]

Classification Within Sulfonate Derivatives: Structural and Functional Uniqueness

Dibunate sodium (chemical name: sodium 2,6-di-tert-butylnaphthalene-1-sulfonate) belongs to the organic sulfonate class characterized by the presence of a sulfonic acid functional group bonded to a hydrophobic carbon skeleton. Its molecular formula is C₁₈H₂₃NaO₃S, with a molar mass of 342.43 g/mol [7] [9]. The compound exhibits a distinctive tripartite structure featuring: (1) a naphthalene ring system providing planar rigidity, (2) two tert-butyl substituents at the 2 and 6 positions creating steric hindrance, and (3) a sodium sulfonate group at position 1 conferring water solubility essential for pharmaceutical formulation [1] [6] [9].

The spatial arrangement of these components creates significant functional advantages. Computational modeling reveals that the bulky tert-butyl groups adopt orthogonal orientations relative to the naphthalene plane, creating a three-dimensional structure that distinguishes dibunate sodium from simpler planar sulfonates. This configuration potentially facilitates selective interactions with biological membranes or proteins involved in cough receptor signaling [6] [9]. The sodium sulfonate moiety provides enhanced aqueous solubility compared to the parent acidic form (dibunate acid), making it suitable for oral syrup and tablet formulations. This polar group also enables ionic interactions at biological sites, though the exact molecular targets remain under investigation [3] [4].

When compared to other medicinal sulfonates, dibunate sodium displays remarkable target specificity. Unlike diuretic sulfonamides (e.g., furosemide) that inhibit carbonic anhydrase, or antibiotic sulfonates (e.g., sulfamethoxazole) that disrupt folate synthesis, dibunate sodium lacks significant antimicrobial or diuretic activity. It also contrasts with probenecid (a gout medication) despite superficial structural similarities – dibunate sodium contains no uricosuric properties [4] [6]. This functional specificity arises from its unique combination of sterically hindered aromatic systems and the strategic positioning of its sulfonate group, which collectively enable selective modulation of respiratory tract sensory nerves without affecting unrelated physiological pathways [1] [6].

Table 2: Structural Features and Functional Implications of Dibunate Sodium

Structural ComponentChemical AttributesFunctional Significance
Naphthalene CoreBicyclic aromatic systemProvides hydrophobic platform for membrane interaction and receptor binding
tert-Butyl Groups (positions 2 & 6)Sterically bulky (1,1-dimethylethyl) substituentsCreates steric hindrance that enhances receptor selectivity and metabolic stability
Sulfonate Group (position 1)-SO₃⁻ Na⁺ ionic moietyConfers water solubility for pharmaceutical formulations; enables ionic interactions at target sites
Sodium CounterionNa⁺ cationEnhances crystallinity and stability of solid dosage forms; improves dissolution characteristics

The compound's crystalline structure forms a stable lattice network stabilized by ionic interactions between sulfonate anions and sodium cations, alongside hydrophobic packing of the tert-butyl-substituted naphthalene systems. This arrangement contributes to the compound's stability in solid pharmaceutical preparations while enabling rapid dissociation in biological fluids [9]. Analytical characterization shows distinctive spectroscopic signatures, including a strong infrared absorption at approximately 1180 cm⁻¹ (S=O asymmetric stretch) and 1040 cm⁻¹ (S-O symmetric stretch), and characteristic UV absorbance maxima at 226 nm and 280 nm arising from π→π* transitions in the electron-rich naphthalene system [9]. These physicochemical properties collectively define dibunate sodium as a structurally unique antitussive agent within the broader sulfonate pharmaceutical class.

Properties

CAS Number

39315-52-1

Product Name

Dibunate sodium

IUPAC Name

sodium;2,6-ditert-butylnaphthalene-1-sulfonate

Molecular Formula

C18H23NaO3S

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C18H24O3S.Na/c1-17(2,3)13-8-9-14-12(11-13)7-10-15(18(4,5)6)16(14)22(19,20)21;/h7-11H,1-6H3,(H,19,20,21);/q;+1/p-1

InChI Key

XYEXKDCAGSHWSD-UHFFFAOYSA-M

SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)O.[Na+]

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.